
1-Chloro-4-ethyl-2-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-ethyl-2-methylhexane is an organic compound with the molecular formula C₉H₁₉Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to an alkane chain. This compound is characterized by its branched structure, which includes an ethyl group and a methyl group attached to the hexane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethyl-2-methylhexane can be synthesized through various methods. One common approach involves the chlorination of 4-ethyl-2-methylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. This reaction typically proceeds via a free radical mechanism, where the chlorine molecule dissociates into radicals that react with the hydrocarbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-ethyl-2-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, cyanide, or ammonia.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, oxidation and reduction reactions can modify the alkyl chain or the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions often occur in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide, the product is 4-ethyl-2-methylhexanol.
Elimination Reactions: The major products are alkenes, such as 4-ethyl-2-methylhexene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
1-Chloro-4-ethyl-2-methylhexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics in organic chemistry.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Research into its analogs has potential implications for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-chloro-4-ethyl-2-methylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The stability of this intermediate is influenced by the alkyl groups attached to the carbon atom bearing the chlorine. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-methylhexane
- 1-Chloro-3-ethylhexane
- 1-Chloro-4-methylhexane
Comparison
1-Chloro-4-ethyl-2-methylhexane is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reaction rates due to the steric and electronic effects of the ethyl and methyl groups.
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
1-chloro-4-ethyl-2-methylhexane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(5-2)6-8(3)7-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
ONLYPQZHPBRIRY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


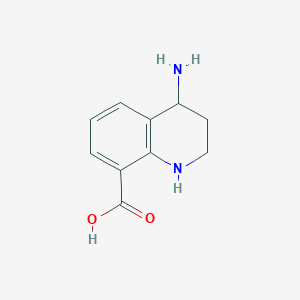
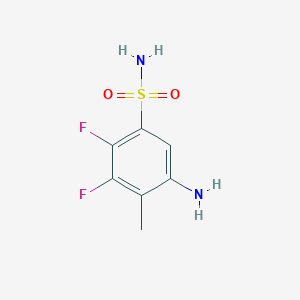
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13190443.png)

![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)
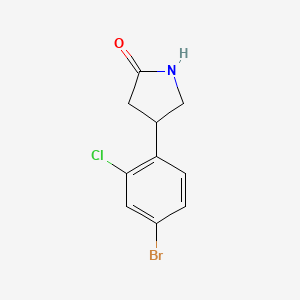
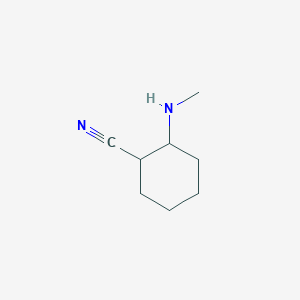
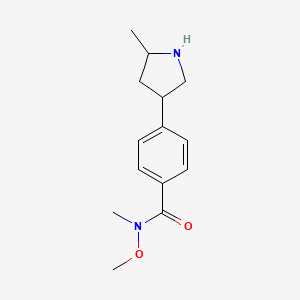




![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
